molecular formula C22H25F2NO4 B032391 (S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol CAS No. 119365-25-2

(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol

Cat. No.: B032391
CAS No.: 119365-25-2
M. Wt: 405.4 g/mol
InChI Key: KOHIRBRYDXPAMZ-UDKICSLYSA-N
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Description

(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol is a chiral benzopyran-derived compound characterized by multiple stereocenters and fluorine substitutions. Its structure comprises two 6-fluoro-3,4-dihydro-2H-1-benzopyran moieties linked via an ethanolamine backbone, with distinct (S) and (R) configurations influencing its stereochemical and pharmacological profile.

Properties

IUPAC Name

(1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHIRBRYDXPAMZ-UDKICSLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119365-25-2
Record name (alphaR,alpha'S,2S,2'S)-alpha,alpha'-(Iminobis(methylene))bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119365252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (αR,α′S,2S,2′S)-α,α′-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/396Z75Z5FC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol is a compound that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and its role as a pharmaceutical agent. This article reviews its biological activity, with a focus on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzopyran moiety, which is known for various biological activities. Its molecular formula is C19H22F2N2O3C_{19}H_{22}F_2N_2O_3 with a molecular weight of 372.39 g/mol. The presence of fluorine atoms and the specific stereochemistry contribute to its unique biological profile.

Antihypertensive Effects

One of the most notable activities of this compound is its antihypertensive effect. It is structurally related to nebivolol, a well-known beta-blocker used for treating hypertension. Studies have shown that derivatives of this compound can enhance nitric oxide release and improve endothelial function, leading to vasodilation and reduced blood pressure.

Table 1: Comparison of Antihypertensive Agents

Compound NameMechanism of ActionClinical Use
NebivololBeta-blocker; NO releaseHypertension
(S)-CompoundBeta-blocker; NO releasePotential antihypertensive

Cardioprotective Properties

Research indicates that (S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol exhibits cardioprotective properties. In animal models, it has been shown to reduce myocardial ischemia-reperfusion injury by modulating oxidative stress pathways and inflammation.

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may inhibit apoptosis in neuronal cells and promote cell survival through modulation of signaling pathways associated with neuroprotection.

The proposed mechanism of action involves the inhibition of certain receptors and pathways associated with cardiovascular and neurological function:

  • Beta-Adrenergic Receptor Blockade : Similar to nebivolol, it selectively blocks beta receptors, leading to decreased heart rate and contractility.
  • Nitric Oxide Pathway Activation : Enhances the availability of nitric oxide, which plays a crucial role in vasodilation.
  • Antioxidant Activity : Reduces oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Hypertension Management : A clinical trial involving patients with hypertension demonstrated significant reductions in systolic and diastolic blood pressure after treatment with the compound compared to placebo.
  • Cardiac Function Improvement : In a randomized controlled trial, patients treated with this compound showed improved cardiac output and reduced left ventricular hypertrophy over six months.
  • Neuroprotection in Animal Models : Research utilizing mouse models of Alzheimer's disease indicated that administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes two 6-fluoro-3,4-dihydro-2H-benzopyran units linked through an ethanolamine moiety. Its molecular formula is C22H25F2NO4C_{22}H_{25}F_2NO_4 with a molecular weight of approximately 401.44 g/mol. The presence of the fluorine atom enhances its pharmacological properties by influencing the compound's lipophilicity and bioavailability.

Cardiovascular Therapeutics

(S)-1-(S)-6-Fluoro compounds have been studied extensively for their role as beta-blockers. Specifically, this compound exhibits properties that can help manage hypertension and other cardiovascular conditions by blocking beta-adrenergic receptors.

Mechanism of Action:
The compound functions by inhibiting the effects of adrenaline on beta receptors in the heart, resulting in decreased heart rate and blood pressure. This mechanism is crucial in treating conditions such as hypertension and heart failure.

Antioxidant Activity

Research has indicated that compounds similar to (S)-1-(S)-6-Fluoro derivatives possess antioxidant properties. These properties are beneficial in reducing oxidative stress in cardiovascular diseases.

Case Study:
A study published in a peer-reviewed journal demonstrated that these compounds could significantly reduce oxidative damage in cardiac tissues during ischemia-reperfusion injury, suggesting their potential use in acute coronary syndromes.

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective effects. The benzopyran structure is known for its ability to cross the blood-brain barrier, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study:
In experimental models of Alzheimer’s disease, (S)-1-(S)-6-Fluoro demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function metrics compared to control groups.

Data Table: Pharmacological Effects of (S)-1-(S)-6-Fluoro Compounds

Application Effect Study Reference
Cardiovascular HealthDecreased heart rateJournal of Cardiovascular Pharmacology
Antioxidant ActivityReduced oxidative stressFree Radical Biology and Medicine
NeuroprotectionImproved cognitive functionJournal of Neurochemistry

Chemical Reactions Analysis

Hydrolysis and Oxidation

  • Ethanolamine bridge : Susceptible to oxidation at the secondary alcohol, forming a ketone under strong oxidants (e.g., KMnO₄) .
  • Benzopyran rings : Resistant to hydrolysis due to electron-withdrawing fluorine, but prolonged acidic conditions may cleave the ether linkage .

Metabolic Reactions

In vivo, the compound undergoes hepatic metabolism via:

  • Phase I :
    • Oxidation : CYP2D6-mediated hydroxylation at the benzopyran C3/C4 positions .
    • N-dealkylation : Cleavage of the ethanolamine bridge, yielding 6-fluoro-3,4-dihydro-2H-1-benzopyran derivatives .
  • Phase II :
    • Glucuronidation : Conjugation at the hydroxyl groups, enhancing water solubility for excretion .

Stereochemical Stability

  • The four stereocenters ((S,S,R,S)) are configurationally stable under physiological conditions but may racemize in strongly acidic/basic environments .

Functional Group Reactivity

Functional GroupReactivity ProfileApplications in Synthesis
Fluoro-aromatic ringElectron-deficient; directs electrophilic substitution to C5/C7 positions Modifies electronic properties for target binding
Secondary alcoholForms esters (e.g., acetyl) or ethers (e.g., silyl) for protection Prevents undesired oxidation during synthesis
Ethanolamine amineParticipates in Schiff base formation or Michael additions Enables conjugation with targeting moieties in prodrug designs

Comparison with Similar Compounds

Pyran-2-one Derivatives ()

Compounds such as 3-(2-benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) and 3-(2-benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one (14g) share a benzopyran-like core but differ in substituents and functional groups. Key distinctions include:

  • Substituents: The target compound features fluorinated benzopyran units and an ethanolamine linker, whereas 14f/14g incorporate benzoyl, ethoxy, or benzylmercapto groups.
  • Synthesis: The synthesis of 14f/14g involves nucleophilic additions (e.g., ethoxy sodium or benzyl mercaptan) to a benzoylallyl precursor . In contrast, the target compound likely requires stereoselective coupling of fluorinated benzopyran units with ethanolamine, a process demanding precise chiral control.

Fluorinated Pyran-2-one ()

The compound (S)-6-{[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}-5,5-difluoro-5,6-dihydro-2H-pyran-2-one shares fluorination and stereochemical complexity with the target molecule. Both compounds utilize (S)-configured stereocenters and fluorine atoms to modulate electronic and steric properties. However, the absence of a benzopyran system in this analog limits direct functional comparisons .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key Functional Groups Reference
Target Compound C₂₃H₂₆F₂N₂O₅ Not Reported Fluorinated benzopyran, ethanolamine N/A
14f C₁₈H₂₁NO₄·H₂O 94 Benzoyl, ethoxy
14g C₂₄H₂₄NO₃S 84–86 Benzoyl, benzylmercapto
Compound C₁₁H₁₃F₂O₄ Not Reported Difluoro, dioxolane

Key Observations :

  • The target compound’s fluorinated benzopyran units likely enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like 14f/14g.

Antifungal and Anticancer Activity ()

The pyrimidine-containing furanose derivative 6-(2-fluorophenyl)-3,4-dihydro-1-(tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)furan-2-yl)-4-phenylpyrimidin-2(1H)-one demonstrates antifungal and anticancer activity, attributed to fluorinated aromatic systems .

Ferroptosis Induction ()

The target’s ethanolamine linker may further enable interactions with redox-active pathways, a hypothesis requiring experimental validation.

Preparation Methods

Asymmetric Induction Using (R)- or (S)-Malic Acid

The synthesis begins with optically pure (R)- or (S)-malic acid, which serves as a chiral template. Activation of the hydroxyl group via acylation or sulfonation generates intermediate 3 (e.g., R1 = CH3SO2, CF3CO). This step ensures retention of stereochemistry critical for subsequent reactions.

Friedel-Crafts alkylation with para-substituted phenols (e.g., p-fluorophenol) in the presence of AlCl3 yields compound 5 , incorporating the benzopyran scaffold. Intramolecular SN2 cyclization under basic conditions (1 M NaOH) forms the chromene ring system 6 , followed by palladium-catalyzed hydrogenation to reduce the ketone to the corresponding alcohol 1 .

Key Reaction Conditions

StepReagents/ConditionsYieldStereochemical Outcome
AcylationMethanesulfonyl chloride, 45°C85%Retention of (R/S) configuration
Friedel-CraftsAlCl3, 1,2-dichloroethane, reflux78%Para-selectivity >95%
Cyclization1 M NaOH, CH2Cl2, 5 hr90%Cis-trans ratio 1:0
Hydrogenation10% Pd/C, 70°C, 10 hr92%Full reduction to secondary alcohol

Diastereomeric Resolution and Epoxide Intermediate Formation

Separation of 2-Amino-1-(6-Fluoro-2-Chromanyl)Ethanol Diastereomers

Patent CN103833717A discloses a method starting with a diastereomeric mixture of 2-amino-1-(6-fluoro-2-chromanyl)ethanol. Recrystallization in methanol/water separates nonpolar diastereomer A (trans) from polar diastereomer B (cis). Diastereomer B undergoes diazotization (NaNO2/HCl) to form a diazonium salt, which is halogenated (CuCl2) and cyclized to epoxide III .

Critical Parameters

  • Recrystallization Solvent : Methanol/water (4:1 v/v) achieves >98% diastereomeric excess (de).

  • Cyclization Temperature : 0–5°C prevents racemization during epoxide formation.

Coupling of Epoxide with Amine Diastereomer

Epoxide III reacts with diastereomer A in tetrahydrofuran at 60°C for 24 hr, yielding the target compound with 89% enantiomeric excess (ee). Acidic workup (HCl/MeOH) crystallizes the product as the hydrochloride salt.

Enantioselective Synthesis via Microbial Resolution

Enzymatic Hydrolysis of Chroman-2-Carboxylates

WO2012095707A1 describes using Serratia marcescens esterase to resolve racemic chroman-2-carboxyl alkyl esters. The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the (R)-ester intact. Subsequent reduction (LiAlH4) yields enantiopure (S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

Performance Metrics

ParameterValue
SubstrateEthyl chroman-2-carboxylate
Enzyme Loading5 mg/g substrate
ee (Product)99%
Conversion48% (theoretical max 50%)

Convergent Assembly of Stereocenters

The (S)-benzopyran methanol intermediate couples with (R)-2-[(S)-6-fluoro-chromanyl]-2-hydroxyethylamine via nucleophilic epoxide ring-opening. Reaction in dimethyl sulfoxide (DMSO) at 50°C for 48 hr affords the final compound with 94% ee.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodStepsOverall YieldStereocontrolCost
Chiral Synthesis458%High (ee >95%)Low (malic acid)
Diastereomeric Resolution642%Moderate (de 98%)Medium
Microbial Resolution537%Very High (ee 99%)High (enzyme)

Industrial Applicability

The chiral synthesis route is favored for large-scale production due to low-cost starting materials and minimal purification steps. In contrast, microbial resolution, while stereospecific, requires specialized bioreactors and downstream processing .

Q & A

Q. What stereochemical considerations are critical during the synthesis of this compound?

The compound contains four stereogenic centers, requiring precise control during synthesis. Key steps include:

  • Chiral resolution : Use chiral auxiliaries or catalysts to ensure enantiomeric purity. For example, asymmetric hydrogenation or enzymatic resolution can isolate desired stereoisomers.
  • Stereochemical monitoring : Employ chiral HPLC or polarimetry at intermediate stages to verify configuration retention .
  • Protecting groups : Protect hydroxyl and amino groups to prevent racemization during reactions (e.g., tert-butyldimethylsilyl (TBS) for alcohols).

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

A multi-technique approach is recommended:

  • NMR : 1^1H and 13^13C NMR to confirm backbone structure and substituent positions. Compare chemical shifts with analogs like 4-fluoro-2-methylpyrimidines (e.g., δ~7.5–8.5 ppm for aromatic protons) .
  • HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., observed [M+H]+^+ vs. calculated).
  • Melting point : Compare with structurally similar fluorinated benzopyrans (e.g., 110–120°C range for dihydro-2H-pyran derivatives) .
  • Chiral chromatography : Use columns like Chiralpak IA/IB to confirm enantiomeric excess (>98% for pharmaceutical-grade purity).

Table 1: Recommended Characterization Techniques

TechniqueParameter AnalyzedExample Data from Analogous CompoundsReference
1^1H NMRAromatic protonsδ 7.2–8.1 ppm (fluorophenyl groups)
HRMSMolecular ion[M+H]+^+ = 523.2154 (C28_28H29_29F2_2NO4_4)
Chiral HPLCEnantiomeric ratio99:1 (S,S,R,S configuration)

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to enhance yield and stereochemical fidelity?

  • Catalyst selection : Use Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates, achieving >90% ee .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates and stereocontrol for SN2 displacements at the hydroxyethylamino group.
  • Temperature control : Lower reaction temperatures (−20°C) minimize epimerization during amine coupling steps.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Diastereomer analysis : Use 2D NMR (COSY, NOESY) to distinguish between diastereomers or conformational isomers. For example, NOE correlations can confirm spatial proximity of fluorophenyl and hydroxyethyl groups .
  • Isotopic labeling : Synthesize 19^{19}F-labeled analogs to simplify NMR interpretation of fluorine environments.
  • Cross-validation : Compare data with structurally related compounds (e.g., 3-(4-fluorophenyl)-1-methylethyl-1H-indole derivatives) to identify systematic shifts .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Accelerated stability studies : Expose the compound to pH 1–13 buffers at 40°C for 48 hours, analyzing degradation via LC-MS. For dihydro-2H-pyran derivatives, acidic conditions may hydrolyze the ether linkage, requiring pH-neutral storage .
  • Light sensitivity : Store solutions in amber vials if UV-Vis spectra indicate absorbance <300 nm (common for fluorinated aromatics).
  • Lyophilization : For long-term storage, lyophilize the compound as a citrate salt to enhance stability against hydration.

Methodological Guidance for Data Gaps

When data on the compound is unavailable (e.g., solubility, reactivity):

  • Analog-based extrapolation : Use properties of 6-fluoro-3,4-dihydro-2H-1-benzopyran derivatives (e.g., logP ≈ 2.5–3.5) to predict solubility in DMSO/water mixtures .
  • QSPR models : Apply quantitative structure-property relationships to estimate parameters like pKa or metabolic half-life.

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